molecular formula C28H28N4O4S B2467045 N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-60-5

N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2467045
CAS RN: 1115360-60-5
M. Wt: 516.62
InChI Key: QJSUSRLKBVOAQJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

Quinazolinones and their derivatives are synthesized through various chemical reactions, offering a platform for developing new compounds with potential biological activities. The synthesis often involves cyclization reactions and modifications of benzamide or thiobenzamide precursors to obtain quinazolinone structures. For instance, the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides followed by sodium methoxide-catalyzed ring closure yields quinazoline-4-thiones, a process that is fundamental in synthesizing a wide range of quinazoline derivatives with diverse biological activities (Hanusek et al., 2001).

Antimicrobial Activity

Quinazolinone derivatives exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example, novel quinazolinone derivatives have been synthesized and screened for their antimicrobial activities, showing potent in vitro activity against multiple microbial strains. Such studies are pivotal in the search for new antimicrobial agents amid rising antibiotic resistance (Dash et al., 2017).

Potential Pharmacological Effects

Research on quinazolinone derivatives extends into evaluating their pharmacological potential, including anticancer, anti-inflammatory, and analgesic properties. These compounds are investigated for their ability to inhibit specific pathways involved in disease progression, offering insights into their therapeutic potential. For instance, some quinazolinone derivatives have been identified as potent PI3K inhibitors and anticancer agents, underscoring the significance of chemical modifications in enhancing biological activity and specificity (Shao et al., 2014).

properties

IUPAC Name

N-(2-methoxyethyl)-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-19-7-13-22(14-8-19)30-25(33)18-37-28-31-24-6-4-3-5-23(24)27(35)32(28)17-20-9-11-21(12-10-20)26(34)29-15-16-36-2/h3-14H,15-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSUSRLKBVOAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

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